3-Oxo Atorvastatin: A Technical Guide to its Discovery and Formation
3-Oxo Atorvastatin: A Technical Guide to its Discovery and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo Atorvastatin, a known impurity and potential degradation product of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its discovery, formation pathways, and the analytical methodologies used for its identification and quantification.
Introduction to Atorvastatin and its Metabolism
Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Administered as an active hydroxy acid, it undergoes extensive metabolism primarily in the liver. The main metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[][] These active metabolites contribute significantly to the overall therapeutic effect of the drug. Other metabolic routes include glucuronidation and lactonization.[4]
Discovery and Identification of 3-Oxo Atorvastatin
3-Oxo Atorvastatin, also known as Atorvastatin EP Impurity O, was identified as a process-related impurity and a degradation product of Atorvastatin.[5][6][7] Its discovery is linked to the synthesis and stability studies of the active pharmaceutical ingredient (API). Forced degradation studies, which are conducted to understand the intrinsic stability of a drug substance, have shown that 3-Oxo Atorvastatin can be formed under stress conditions such as oxidation and high temperatures.[8] It is not considered a primary or major metabolite of Atorvastatin in vivo.
Formation of 3-Oxo Atorvastatin
The formation of 3-Oxo Atorvastatin is primarily attributed to chemical synthesis and degradation pathways rather than enzymatic biosynthesis.
Synthetic Origin
During the synthesis of Atorvastatin, various intermediates and reaction conditions can lead to the formation of impurities. 3-Oxo Atorvastatin can arise as a byproduct in the multi-step synthesis of the Atorvastatin molecule.[9][10] Its presence in the final drug substance is controlled through rigorous purification and quality control measures.
Degradation Pathway
Atorvastatin is susceptible to degradation under certain environmental conditions. Oxidative stress is a key factor in the formation of 3-Oxo Atorvastatin. The dihydroxyheptanoic acid side chain of Atorvastatin is prone to oxidation, which can lead to the formation of a ketone group at the C3 position, resulting in 3-Oxo Atorvastatin.[11] Thermal stress can also contribute to its formation.
The proposed formation pathway involves the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain to a ketone.
Caption: Formation of 3-Oxo Atorvastatin via oxidation.
Quantitative Data
Limited quantitative data is publicly available for 3-Oxo Atorvastatin, as it is an impurity that is controlled to be present at very low levels in the final drug product.
| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | 3-Oxo Atorvastatin |
| HMG-CoA ReductaseInhibitory Activity | Potent Inhibitor | Active Metabolite | Active Metabolite | Data Not Available |
| Typical PlasmaConcentration Range | 0.9 - 6.0 ng/mL (dose-dependent)[12] | Lower than Atorvastatin | Lower than o-OH-Atorvastatin | Not typically detected in vivo |
| Formation Pathway | Synthetic | Metabolic (CYP3A4) | Metabolic (CYP3A4) | Synthetic/Degradation |
Note: The HMG-CoA reductase inhibitory activity of 3-Oxo Atorvastatin is not reported in the reviewed literature. As an impurity, its biological activity is not expected to contribute to the therapeutic effect of Atorvastatin and is primarily monitored for safety and quality control purposes.
Experimental Protocols
The analysis of 3-Oxo Atorvastatin is typically performed as part of the impurity profiling of Atorvastatin drug substance and drug products using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).
General Analytical Workflow
Caption: General workflow for the analysis of 3-Oxo Atorvastatin.
Example UPLC-MS/MS Method for Atorvastatin and its Impurities
The following is a representative, though not specific to 3-Oxo Atorvastatin, method for the analysis of Atorvastatin and its metabolites/impurities. A specific method for 3-Oxo Atorvastatin would require optimization and validation.
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Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
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Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 μm).[4]
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Mobile Phase:
-
A: 0.05% (v/v) formic acid in water
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B: Acetonitrile
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-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to separate compounds with different polarities.
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Flow Rate: 0.4 mL/min.[13]
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Injection Volume: 5 µL.
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Ionization Mode: Positive ion electrospray ionization (ESI+).
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MRM Transitions: Specific precursor-to-product ion transitions would be optimized for 3-Oxo Atorvastatin. For Atorvastatin, a common transition is m/z 559.4 → 440.1.[4]
HMG-CoA Reductase Inhibition Assay (General Protocol)
To determine the biological activity of 3-Oxo Atorvastatin, an in vitro HMG-CoA reductase inhibition assay would be performed. The following is a general protocol based on commercially available kits.
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Reagent Preparation: Prepare assay buffer, HMG-CoA substrate solution, and NADPH solution.
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Enzyme Preparation: Reconstitute purified HMG-CoA reductase enzyme.
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Inhibitor Preparation: Prepare a stock solution of 3-Oxo Atorvastatin in a suitable solvent (e.g., DMSO) and create a dilution series.
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Assay Procedure:
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In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor (3-Oxo Atorvastatin at various concentrations).
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Initiate the reaction by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.
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Incubate at 37°C.
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-
Detection: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
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Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration and determine the IC₅₀ value for 3-Oxo Atorvastatin.
Caption: Workflow for HMG-CoA reductase inhibition assay.
Signaling Pathways and Logical Relationships
The primary metabolic pathway of Atorvastatin involves CYP3A4-mediated hydroxylation. 3-Oxo Atorvastatin is not a product of this main pathway but rather a result of chemical degradation.
Caption: Atorvastatin metabolism and 3-Oxo Atorvastatin formation.
Conclusion
3-Oxo Atorvastatin is an impurity and degradation product of Atorvastatin, formed primarily through chemical synthesis and oxidative degradation. It is not a known in vivo metabolite. While its presence is carefully controlled in pharmaceutical preparations, there is a lack of publicly available data on its biological activity, specifically its potential to inhibit HMG-CoA reductase. The analytical methods for its detection and quantification are based on advanced chromatographic and mass spectrometric techniques, which are essential for ensuring the quality and safety of Atorvastatin products. Further research into the biological effects of this and other impurities is warranted to fully understand the safety profile of Atorvastatin.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]
- 5. 3-Oxo Atorvastatin | 887196-30-7 [chemicalbook.com]
- 6. Atorvastatin EP Impurity O | 887196-30-7 [chemicea.com]
- 7. Atorvastatin EP Impurity O | 887196-30-7 | SynZeal [synzeal.com]
- 8. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
